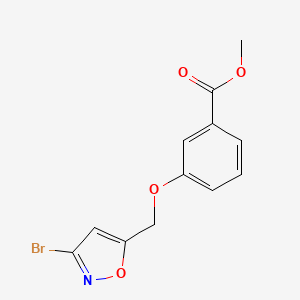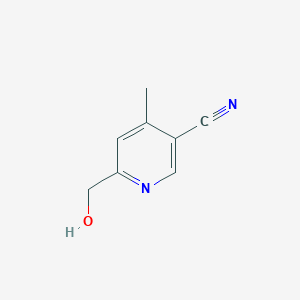![molecular formula C9H9ClN2O2S B11781387 4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride](/img/structure/B11781387.png)
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9ClN2O2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrazinylation: The hydrazinyl group is introduced by reacting the intermediate compound with hydrazine or hydrazine derivatives.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the hydrazinyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or sulfoxides, while reduction may produce hydrazine derivatives or amines.
Wissenschaftliche Forschungsanwendungen
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazinyl group is known to form covalent bonds with various biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The specific pathways and targets depend on the context of its application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene-7-carboxylic acid: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
4-Aminobenzo[b]thiophene-7-carboxylic acid: Contains an amino group instead of a hydrazinyl group, leading to different chemical and biological properties.
4-Hydrazinylbenzo[b]thiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and applications.
Uniqueness
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride is unique due to the presence of both the hydrazinyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities
Eigenschaften
Molekularformel |
C9H9ClN2O2S |
|---|---|
Molekulargewicht |
244.70 g/mol |
IUPAC-Name |
4-hydrazinyl-1-benzothiophene-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2S.ClH/c10-11-7-2-1-6(9(12)13)8-5(7)3-4-14-8;/h1-4,11H,10H2,(H,12,13);1H |
InChI-Schlüssel |
STFQGNKLEQZJAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CSC2=C1C(=O)O)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)
![3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11781374.png)
![5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11781376.png)


